molecular formula C8H10FNO B1445465 5-Fluoro-4-methoxy-2-methylaniline CAS No. 1263299-46-2

5-Fluoro-4-methoxy-2-methylaniline

Cat. No. B1445465
Key on ui cas rn: 1263299-46-2
M. Wt: 155.17 g/mol
InChI Key: CYZDICLEOOUFCS-UHFFFAOYSA-N
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Patent
US08680120B2

Procedure details

To a solution of 2-fluoro-5-methyl-4-nitroanisole (100 mg) in tetrahydrofuran-ethanol (1/1, 3 mL) was added 10% palladium on carbon powder (56.5 wt % aqueous, 30 mg) under cooling with ice, and the mixture was stirred at room temperature for 5 hours under a hydrogen atmosphere. The reaction mixture was filtered through celite (registered trademark). The filtrate was concentrated under reduced pressure to obtain the title compound (84.8 mg).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[C:5]([CH3:11])=[CH:4][C:3]=1[O:12][CH3:13]>O1CCCC1CCO.[Pd]>[F:1][C:2]1[C:3]([O:12][CH3:13])=[CH:4][C:5]([CH3:11])=[C:6]([CH:7]=1)[NH2:8]

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
FC1=C(C=C(C(=C1)[N+](=O)[O-])C)OC
Name
Quantity
3 mL
Type
solvent
Smiles
O1C(CCC1)CCO
Name
Quantity
30 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 5 hours under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite (registered trademark)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
FC=1C(=CC(=C(N)C1)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 84.8 mg
YIELD: CALCULATEDPERCENTYIELD 101.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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